7-Cyclopropyl-2-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid
Description
Properties
IUPAC Name |
7-cyclopropyl-2-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-10-4-2-3-5-12(10)13-9-16-18-14(17(21)22)8-15(11-6-7-11)20(16)19-13/h2-5,8-9,11H,6-7H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STSORKGISMZFGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C(=CC(=NC3=C2)C(=O)O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives, including 7-Cyclopropyl-2-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid, typically involves the cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-biselectrophiles . This method is favored due to its excellent performance and versatility in introducing various substituents at different positions on the pyrazolo[1,5-a]pyrimidine core . Industrial production methods often involve optimizing these synthetic routes to achieve high yields and purity.
Chemical Reactions Analysis
Synthetic Routes and Precursor Reactions
The synthesis of this compound involves multi-step protocols, primarily leveraging cyclocondensation reactions. Key steps include:
-
Cyclocondensation of β-enaminones with 3-aminopyrazoles : This method, optimized under microwave irradiation (MWI), achieves high yields (80–96%) by reacting β-enaminones (e.g., 2a–g ) with 3-methyl-1H-pyrazol-5-amine (3 ) at 180°C .
-
Regioselective functionalization : The cyclopropyl and trifluoromethyl groups are introduced via β-enaminone precursors. For example, trifluoroacetic acid facilitates trifluoromethylation, while cyclopropanation occurs via strain-driven ring closure.
Table 1: Representative Synthetic Conditions
| Reaction Step | Conditions | Yield (%) | Source |
|---|---|---|---|
| Cyclocondensation | MWI, 180°C, acetic acid | 80–96 | |
| Trifluoromethyl group insertion | Trifluoroacetic acid, RT | N/A | |
| Cyclopropanation | Strain-driven ring closure | N/A |
Carboxylic Acid Derivitization
The C5-carboxylic acid group undergoes typical acid-catalyzed reactions:
-
Esterification : Reacts with alcohols (e.g., methanol) under acidic conditions to form esters, enhancing lipophilicity for drug delivery .
-
Amidation : Forms pharmacologically active amides when treated with amines, such as primary alkylamines or aryl amines .
-
Salt formation : Neutralization with bases (e.g., NaOH) produces water-soluble salts, improving bioavailability.
Electrophilic Substitution on the Pyrazolo[1,5-a]pyrimidine Core
The electron-rich pyrimidine ring facilitates electrophilic substitutions:
-
Halogenation : Chlorination or bromination at C6 or C7 positions occurs using N-halosuccinimides (NBS/NCS) .
-
Nitration : Nitric acid introduces nitro groups at C6, which can be reduced to amines for further functionalization .
Key Influences :
-
The trifluoromethyl group at C7 acts as an electron-withdrawing group (EWG), directing electrophiles to C6 .
-
The cyclopropyl group at C2 sterically hinders substitutions at adjacent positions.
Ring-Opening and Pericyclic Reactions
Under specific conditions, the pyrazolo[1,5-a]pyrimidine core undergoes ring transformations:
-
Diels-Alder reactions : The fused ring system participates in [4+2] cycloadditions with dienophiles, forming polycyclic derivatives .
-
ESIPT (Excited-State Intramolecular Proton Transfer) : Observed in fluorophore analogs, enabling applications in optoelectronics .
Example :
Intermolecular Diels-Alder reactions with maleic anhydride yield tetracyclic adducts, expanding structural diversity for drug discovery .
Biochemical Interactions (Trk Kinase Inhibition)
The compound inhibits Trk kinases via:
-
Carboxylic acid coordination : Binds to kinase ATP pockets through hydrogen bonding with the COO⁻ group.
-
Hydrophobic interactions : The cyclopropyl and trifluoromethyl groups enhance binding affinity to hydrophobic kinase domains.
Table 2: Structure-Activity Relationships (SAR)
| Substituent | Role in Trk Inhibition | Impact on Activity |
|---|---|---|
| C5-carboxylic acid | Hydrogen bonding with kinase | Critical |
| C7-trifluoromethyl | Enhances hydrophobic interactions | Moderate |
| C2-cyclopropyl | Reduces steric hindrance | Low |
Stability and Degradation Pathways
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical properties:
- Molecular Formula : CHNO
- CAS Number : 195379-45-4
- Chemical Structure : The structure features a fused pyrazolo-pyrimidine core, which is crucial for its biological activity.
Kinase Inhibition
One of the primary applications of 7-Cyclopropyl-2-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid is as a kinase inhibitor. Recent studies have highlighted its effectiveness against various kinases, particularly DYRK1A and DYRK1B. For instance, it demonstrated an IC value of 158 nM for DYRK1A and 70 nM for DYRK1B, indicating strong inhibitory activity .
Anticancer Activity
The compound's structural features allow it to interact with cellular pathways involved in cancer progression. Pyrazolo[1,5-a]pyrimidines have been extensively studied for their anticancer properties. Research indicates that derivatives of this compound can inhibit tumor cell growth and induce apoptosis in cancer cells .
Enzymatic Inhibition
Beyond kinase inhibition, the compound has shown potential in inhibiting other enzymes relevant to various diseases. The structural modifications of pyrazolo[1,5-a]pyrimidines can enhance selectivity and potency against specific targets, making them valuable in drug design .
Fluorophores
The unique photophysical properties of pyrazolo[1,5-a]pyrimidine derivatives make them suitable as fluorophores. They can be employed as biomarkers in cellular imaging techniques due to their ability to emit fluorescence upon excitation . This application is particularly relevant in cancer research where tracking cellular processes is crucial.
Solid-State Applications
The ability of pyrazolo[1,5-a]pyrimidines to form crystals with specific conformational properties opens avenues for solid-state applications. These compounds can be utilized in the development of new materials with tailored optical and electronic properties .
Case Study 1: Kinase Inhibitors Development
A recent study explored the macrocyclization strategy to enhance the kinase inhibitory activity of pyrazolo[1,5-a]pyrimidines. The introduction of different substituents significantly improved selectivity and potency against DYRK kinases, demonstrating the importance of structural modifications .
Case Study 2: Anticancer Efficacy
In a comparative analysis of various pyrazolo[1,5-a]pyrimidine derivatives, researchers found that certain modifications led to enhanced anticancer activity against breast cancer cell lines. The study highlighted the structure-activity relationship (SAR) that underpins the efficacy of these compounds .
Mechanism of Action
The mechanism of action of 7-Cyclopropyl-2-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, some pyrazolo[1,5-a]pyrimidine derivatives inhibit enzymes like cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation . By inhibiting these enzymes, the compound can exert antiproliferative effects, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Key Observations:
Substituent Position Matters : The placement of cyclopropyl (7- vs. 5-position) significantly alters physicochemical properties. For example, the 7-cyclopropyl analog (target compound) has a higher molecular weight than its 5-cyclopropyl counterpart (293.32 vs. 271.20 g/mol) due to the larger 2-methylphenyl group .
Phenyl vs. Alkyl Substituents : The 2-methylphenyl group in the target compound may confer π-π stacking interactions in target binding, whereas alkyl groups like isopropyl (CAS 1784657-90-4) prioritize hydrophobic interactions .
Biological Activity
7-Cyclopropyl-2-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the cyclocondensation of NH-3-aminopyrazoles with various electrophilic compounds. For 7-cyclopropyl-2-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid, the synthetic route allows for significant structural modifications at multiple positions, enhancing its biological profile and activity .
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines. The compound has been shown to exhibit selective inhibition against various cancer cell lines. For instance:
- In vitro studies demonstrate that derivatives of pyrazolo[1,5-a]pyrimidine can inhibit cell proliferation in human tumor cell lines such as HeLa and HCT116 .
- Mechanistic studies indicate that these compounds may induce apoptosis and inhibit angiogenesis, essential processes in tumor growth and metastasis .
Enzymatic Inhibition
The compound also displays enzymatic inhibitory activity , particularly against kinases involved in cancer progression:
- It has been reported to inhibit specific protein kinases, including CDK2 and CDK9, with IC50 values indicating potent activity . This suggests that the compound may serve as a scaffold for developing selective kinase inhibitors.
Case Studies
- Study on Antitumor Activity : A case study involving the evaluation of 7-cyclopropyl-2-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid showed significant reduction in tumor growth rates in xenograft models of colorectal carcinoma . The study highlighted the compound's oral bioavailability and pharmacokinetic profile.
- Kinase Inhibition Assays : Another investigation focused on the compound's ability to inhibit VEGFR-2 kinase, crucial for angiogenesis. The IC50 value was found to be 1.46 µM, demonstrating its potential as an anti-angiogenic agent .
Comparative Analysis of Biological Activities
Q & A
Q. What are the common synthetic routes for preparing 7-cyclopropyl-2-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid?
Methodological Answer: The synthesis typically involves cyclocondensation of 5-aminopyrazole derivatives with enaminones or β-diketones. For example:
- Step 1: React 5-amino-3-(2-methylphenyl)pyrazole with a cyclopropane-containing enaminone (e.g., (E)-3-(dimethylamino)-1-cyclopropylprop-2-en-1-one) in ethanol or DMF under reflux (60–80°C, 4–6 hours) .
- Step 2: Acidify the reaction mixture (pH 6–7) to precipitate the intermediate, followed by recrystallization from ethanol/DMF .
- Step 3: Hydrolyze the ester intermediate (if present) using aqueous NaOH (2M, 70°C, 2 hours) to yield the carboxylic acid derivative . Key reagents: Phosphorus oxychloride (for chlorination), triethylamine (base), and column chromatography (petroleum ether/ethyl acetate) for purification .
Table 1: Example Reaction Conditions from Analogous Compounds
| Precursor | Solvent | Temperature/Time | Yield | Reference |
|---|---|---|---|---|
| 5-Amino-3-arylpyrazole | Ethanol | Reflux, 5 hours | 65–70% | |
| Enaminone (e.g., 16a-c) | Pyridine | 80°C, 3 hours | 62–68% |
Q. Which spectroscopic techniques are essential for characterizing this compound?
Methodological Answer: A multi-technique approach is critical:
- 1H/13C NMR: Analyze aromatic protons (δ 7.2–8.5 ppm for pyrazole/pyrimidine rings) and cyclopropyl protons (δ 1.2–1.8 ppm). Use DMSO-d6 or CDCl3 as solvents .
- IR Spectroscopy: Confirm carboxylic acid C=O stretch (~1700 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .
- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]+) with <2 ppm error .
- X-ray Crystallography: Resolve regiochemical ambiguities (e.g., pyrimidine vs. pyrazole ring substitution) .
Table 2: Representative Spectral Data for Pyrazolo[1,5-a]pyrimidine Derivatives
| Technique | Key Features (Example) | Reference |
|---|---|---|
| 1H NMR | Cyclopropyl-CH2: δ 1.3–1.6 ppm (m) | |
| 13C NMR | Carboxylic acid C=O: δ 168–170 ppm | |
| IR | Broad O-H (carboxylic acid): ~2500 cm⁻¹ |
Advanced Research Questions
Q. How can researchers address regioselectivity challenges in pyrazolo[1,5-a]pyrimidine synthesis?
Methodological Answer: Regioselectivity issues arise from competing cyclization pathways. Strategies include:
- Substituent Effects: Electron-withdrawing groups (e.g., CF3) at position 7 direct cyclization to the pyrimidine ring .
- Reaction Optimization: Use polar aprotic solvents (DMF, pyridine) to favor kinetic control and reduce isomer formation .
- Analytical Validation: Combine 2D NMR (COSY, HSQC) and X-ray crystallography to distinguish isomers. For example, in ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate, the methyl group’s position was confirmed via NOESY .
Case Study: Condensation of 5-amino-3-phenylpyrazole with ethyl 2,4-dioxopentanoate yielded two isomers. Column chromatography (petroleum ether/ethyl acetate, 8:2) separated them, with X-ray data confirming the major product’s structure .
Q. What strategies resolve contradictions between computational predictions and experimental structural data?
Methodological Answer: Discrepancies often arise in bond lengths/angles or proton assignments. Solutions include:
- DFT Calculations: Compare optimized geometries (B3LYP/6-311+G(d,p)) with X-ray data. For 7-chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine, computed vs. experimental C-N bond lengths differed by <0.02 Å .
- Dynamic NMR: Resolve tautomerism or rotational barriers. For example, variable-temperature 1H NMR can detect hindered rotation in trifluoromethyl-substituted derivatives .
- Complementary Techniques: Pair crystallography with solid-state NMR to validate hydrogen bonding (e.g., C-H···N interactions in crystal packing) .
Q. How to design biological activity studies for this compound based on structural analogs?
Methodological Answer: Pyrazolo[1,5-a]pyrimidines exhibit diverse bioactivity (e.g., kinase inhibition, antiparasitic effects). Key steps:
- Target Selection: Prioritize enzymes with conserved ATP-binding pockets (e.g., KDR kinase, COX-2) due to the compound’s purine-mimetic core .
- In Vitro Assays:
-
Enzyme Inhibition: Use fluorescence polarization (e.g., IC50 determination for CRF1 antagonists) .
-
Anticancer Screening: Test against cancer cell lines (e.g., MTT assay) with EC50 values compared to controls .
- SAR Analysis: Modify substituents (e.g., cyclopropyl for metabolic stability, carboxylic acid for solubility) and correlate with activity .
Table 3: Bioactivity Data for Analogous Compounds
Compound Target IC50/EC50 Reference 3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-7-CF3 derivative KDR Kinase 12 nM N-[2-(Dimethylamino)ethyl]-5-methyl-3-phenyl derivative CRF1 Receptor 0.8 µM
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
